![molecular formula C15H14N2O2S B12297497 N-[(4-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B12297497.png)

N-[(4-methoxyphenyl)carbamothioyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

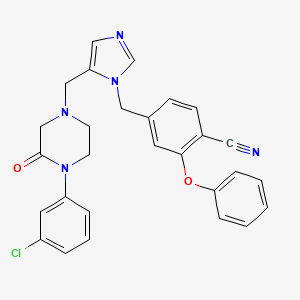

N-[(4-メトキシフェニル)カルバモチオイル]ベンズアミドは、ベンズアミド類に属する有機化合物です。メトキシフェニル基とカルバモチオイル基がベンズアミドコアに結合しているのが特徴です。

製法

合成経路と反応条件

N-[(4-メトキシフェニル)カルバモチオイル]ベンズアミドは、4-メトキシアニリンとベンゾイルイソチオシアネートの反応によって合成できます。この反応は、一般的に以下の手順を含みます。

ベンゾイルイソチオシアネートの調製: ベンゾイルクロリドとチオシアン酸カリウムを反応させて、ベンゾイルイソチオシアネートを生成します。

4-メトキシアニリンとの反応: ベンゾイルイソチオシアネートは、次に、ジクロロメタンなどの適切な溶媒中で、4-メトキシアニリンと穏やかな条件下で反応させて、N-[(4-メトキシフェニル)カルバモチオイル]ベンズアミドを生成します.

工業的製法

N-[(4-メトキシフェニル)カルバモチオイル]ベンズアミドの具体的な工業的製法は、あまりよく文書化されていませんが、一般的なアプローチとしては、ラボでの合成プロセスをスケールアップする方法があります。これには、収率と純度を高めるために、温度、圧力、溶媒の選択などの反応条件を最適化することが含まれます。

準備方法

Synthetic Routes and Reaction Conditions

N-[(4-methoxyphenyl)carbamothioyl]benzamide can be synthesized through the reaction of 4-methoxyaniline with benzoyl isothiocyanate. The reaction typically involves the following steps:

Preparation of Benzoyl Isothiocyanate: Benzoyl chloride is reacted with potassium thiocyanate to form benzoyl isothiocyanate.

Reaction with 4-Methoxyaniline: The benzoyl isothiocyanate is then reacted with 4-methoxyaniline in an appropriate solvent, such as dichloromethane, under mild conditions to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

化学反応の分析

反応の種類

N-[(4-メトキシフェニル)カルバモチオイル]ベンズアミドは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化できます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して還元できます。

置換: 適切な試薬を用いることで、メトキシ基を他の官能基に置換できます。

一般的な試薬と条件

酸化: 酢酸中の過酸化水素。

還元: メタノール中の水素化ホウ素ナトリウム。

置換: 臭素化のために酢酸中の臭素。

生成される主な生成物

酸化: 対応するスルホキシドまたはスルホンを生成します。

還元: アミンまたはアルコールを生成します。

置換: ハロゲン化誘導体を生成します。

科学研究での用途

科学的研究の応用

Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly for carbonic anhydrases.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of novel materials and as a corrosion inhibitor.

作用機序

N-[(4-メトキシフェニル)カルバモチオイル]ベンズアミドの作用機序には、特定の分子標的との相互作用が含まれます。 例えば、酵素阻害剤として、炭酸脱水酵素の活性部位に結合し、酵素が二酸化炭素を炭酸水素イオンとプロトンに変換する触媒作用を阻害します . この阻害は、pH調節や代謝プロセスの変化などのさまざまな生理学的影響をもたらす可能性があります。

類似化合物の比較

類似化合物

N-[(4-スルファモイルフェニル)カルバモチオイル]ベンズアミド: メトキシ基の代わりにスルファモイル基を持つ同様の構造.

N-[(4-メチルフェニル)カルバモチオイル]ベンズアミド: メトキシ基の代わりにメチル基を持つ同様の構造.

独自性

N-[(4-メトキシフェニル)カルバモチオイル]ベンズアミドは、メトキシ基の存在によって独特です。メトキシ基は、化合物の化学反応性と生物活性に影響を与える可能性があります。メトキシ基は、化合物の溶解性と特定の分子標的との相互作用能力を高めることができ、そのため、さまざまな用途に役立つ化合物となっています。

類似化合物との比較

Similar Compounds

N-[(4-sulfamoylphenyl)carbamothioyl]benzamide: Similar structure but with a sulfamoyl group instead of a methoxy group.

N-[(4-methylphenyl)carbamothioyl]benzamide: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

N-[(4-methoxyphenyl)carbamothioyl]benzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for various applications.

特性

分子式 |

C15H14N2O2S |

|---|---|

分子量 |

286.4 g/mol |

IUPAC名 |

N-[(4-methoxyphenyl)carbamothioyl]benzamide |

InChI |

InChI=1S/C15H14N2O2S/c1-19-13-9-7-12(8-10-13)16-15(20)17-14(18)11-5-3-2-4-6-11/h2-10H,1H3,(H2,16,17,18,20) |

InChIキー |

HLHLMJSGJJRCRH-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-3-(3-propan-2-yloxy-1H-pyrazol-5-yl)imidazo[4,5-b]pyridin-5-amine](/img/structure/B12297419.png)

![6-[4-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide](/img/structure/B12297432.png)

![11-hydroxy-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B12297439.png)

![4-[3-(6-oxo-5H-purin-9-yl)propylamino]benzoic acid](/img/structure/B12297440.png)

![5-hydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3,9,10-tetrahydropyrano[2,3-h]chromen-4-one](/img/structure/B12297449.png)

![9-Hydroxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B12297450.png)

![2-[[2-[2-[[2-[[2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B12297479.png)